![molecular formula C29H25N3O4S B314044 ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B314044.png)
ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research .
准备方法
The synthesis of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy .
化学反应分析
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Due to its potential biological activities, this compound is studied for its antimicrobial, antiviral, and anticancer properties.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of ETHYL (2Z)-5-(4-ETHOXYPHENYL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
相似化合物的比较
Ethyl 5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:
Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, which can lead to different biological activities.
6′′-Ethyl-2′-methyl-5′′-(4-methylphenyl)-7′′-methyl-2,3′′-dioxo-6′,10b′-dihydro-2′H,3′′H,5′H,5′′H-dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine]-2′,6′′-dicarboxylate: This compound features a different core structure but shares the thiazolopyrimidine moiety, making it a useful comparison for studying structure-activity relationships.
属性
分子式 |
C29H25N3O4S |
|---|---|
分子量 |
511.6 g/mol |
IUPAC 名称 |
ethyl (2Z)-5-(4-ethoxyphenyl)-3-oxo-7-phenyl-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H25N3O4S/c1-3-35-22-14-12-21(13-15-22)26-24(28(34)36-4-2)25(20-10-6-5-7-11-20)31-29-32(26)27(33)23(37-29)17-19-9-8-16-30-18-19/h5-18,26H,3-4H2,1-2H3/b23-17- |
InChI 键 |
XCDMOFBFQNTJSR-QJOMJCCJSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CN=CC=C4)S3)C5=CC=CC=C5)C(=O)OCC |
手性 SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CN=CC=C4)/S3)C5=CC=CC=C5)C(=O)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CN=CC=C4)S3)C5=CC=CC=C5)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


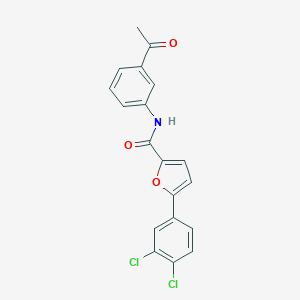

![Ethyl 5-methyl-2-({[(4-methylbenzoyl)amino]carbothioyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B313964.png)
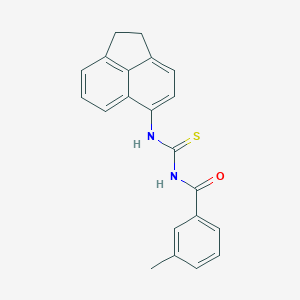
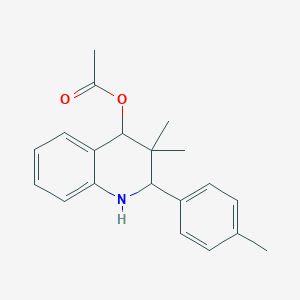
![2-({5-[4-(1H-tetraazol-1-yl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B313969.png)
![2-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile](/img/structure/B313971.png)
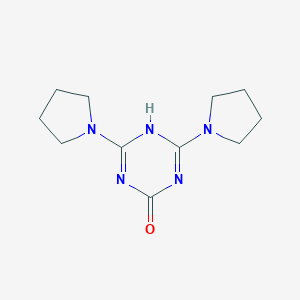
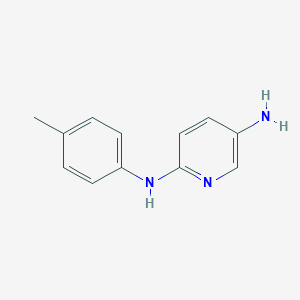
![3-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B313977.png)
![3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B313980.png)
![3-[(4,6-Dianilino-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B313981.png)
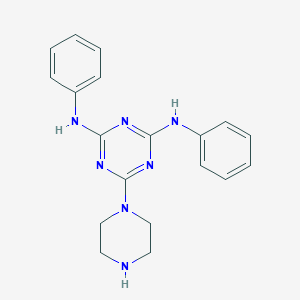
![2-[(4-Anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B313983.png)
